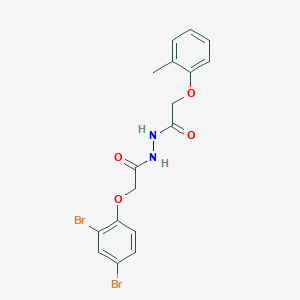![molecular formula C27H26N2O4S B11693945 (2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11693945.png)
(2Z,5Z)-3-(4-ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,5Z)-3-(4-乙氧基苯基)-2-[(4-乙氧基苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮: 是一种属于噻唑烷酮类的复杂有机化合物。该化合物以其独特的结构为特征,该结构包括连接到噻唑烷酮核心上的乙氧基苯基和甲氧基苄叉基。噻唑烷酮以其多样的生物活性而闻名,并因其潜在的治疗应用而被广泛研究。
准备方法
合成路线和反应条件: (2Z,5Z)-3-(4-乙氧基苯基)-2-[(4-乙氧基苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮的合成通常涉及 4-乙氧基苯甲醛与 4-乙氧基苯胺的缩合反应,以形成相应的席夫碱。然后,在回流条件下,使该席夫碱与 4-甲氧基苯甲醛和硫代半碳酰肼反应,生成所需的噻唑烷酮化合物。 反应通常在合适的溶剂(如乙醇或甲醇)中进行,产物通过重结晶纯化 .
工业生产方法: 该化合物的工业生产可能涉及类似的合成路线,但规模更大。 该过程将针对更高的收率和纯度进行优化,通常涉及连续流动反应器和自动化系统,以确保质量和效率的一致性 .
化学反应分析
反应类型:
氧化: 该化合物可以进行氧化反应,通常涉及过氧化氢或高锰酸钾等试剂,导致形成相应的亚砜或砜。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致亚胺基团还原为胺。
常用试剂和条件:
氧化: 过氧化氢,高锰酸钾,乙酸。
还原: 硼氢化钠,氢化铝锂,乙醇。
主要产物:
氧化: 亚砜,砜。
还原: 胺。
取代: 各种取代衍生物,取决于所用亲核试剂.
科学研究应用
化学: 该化合物用作有机合成中的构建模块,尤其是在开发具有潜在生物活性的新型噻唑烷酮衍生物方面 .
生物学: 在生物学研究中,该化合物因其抗菌,抗真菌和抗癌特性而被研究。 它在抑制各种微生物菌株和癌细胞系的生长方面显示出有希望的结果 .
医药: 该化合物正在研究其潜在的治疗应用,包括用作抗炎药,抗糖尿病药和神经保护剂。 它调节各种生物途径的能力使其成为药物开发的候选者 .
作用机制
(2Z,5Z)-3-(4-乙氧基苯基)-2-[(4-乙氧基苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮的作用机制涉及其与特定分子靶标和途径的相互作用。已知该化合物会抑制某些酶和受体,从而导致参与炎症,细胞增殖和凋亡的信号通路发生调节。 例如,它可能抑制环氧合酶,从而减少促炎介质的产生 .
相似化合物的比较
类似化合物:
- (2Z,5Z)-3-(4-甲氧基苯基)-2-[(4-甲氧基苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮
- (2Z,5Z)-3-(4-氯苯基)-2-[(4-氯苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮
- (2Z,5Z)-3-(4-氟苯基)-2-[(4-氟苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮
独特性: (2Z,5Z)-3-(4-乙氧基苯基)-2-[(4-乙氧基苯基)亚氨基]-5-(4-甲氧基苄叉基)-1,3-噻唑烷-4-酮的独特性在于其特定的取代模式,这赋予了其独特的理化性质和生物活性。 乙氧基和甲氧基的存在增强了其溶解度和生物利用度,使其与类似物相比,成为各种应用的更有效候选者 .
属性
分子式 |
C27H26N2O4S |
|---|---|
分子量 |
474.6 g/mol |
IUPAC 名称 |
(5Z)-3-(4-ethoxyphenyl)-2-(4-ethoxyphenyl)imino-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26N2O4S/c1-4-32-23-14-8-20(9-15-23)28-27-29(21-10-16-24(17-11-21)33-5-2)26(30)25(34-27)18-19-6-12-22(31-3)13-7-19/h6-18H,4-5H2,1-3H3/b25-18-,28-27? |
InChI 键 |
VANBNIINZSCZPC-SBEYKLCGSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)OC)/S2)C4=CC=C(C=C4)OCC |
规范 SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)OC)S2)C4=CC=C(C=C4)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)
![2-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11693873.png)

![3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11693891.png)

![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)
![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)
![2-[(5E)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11693927.png)

![4-({2-[2-(4-cyanophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)benzoic acid](/img/structure/B11693937.png)
![N'-[(E)-[5-(4-Bromophenyl)furan-2-YL]methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11693947.png)

![3,5-dinitro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11693958.png)
![N,N'-[5-(4-ethoxyphenoxy)benzene-1,3-diyl]bis(2-fluorobenzamide)](/img/structure/B11693961.png)
